ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and various functional groups such as ethoxyphenyl, methyl, and carboxylate. The presence of these functional groups and the fused ring system imparts significant biological and chemical properties to the compound.
Preparation Methods
The synthesis of ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multicomponent reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde, ethyl acetoacetate, and thiourea in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
Ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including the development of new drugs for treating infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-8-(4-methoxyphenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7-carboxylate: This compound has a similar pyrimido[2,1-b][1,3]thiazine core but different substituents, leading to distinct biological activities.
Thiazole derivatives: Compounds with a thiazole ring exhibit diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indole-containing compounds are known for their wide range of biological activities, such as antiviral and anticancer effects.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound belonging to the pyrimido-thiazine family, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by empirical data and research findings.
Chemical Structure and Properties
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.45 g/mol
- SMILES Notation : CCC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimido-thiazines exhibit significant antimicrobial properties. This compound was evaluated against various bacterial strains using the agar well diffusion method. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Candida albicans | 16 |
These results indicate that the compound possesses moderate to strong antibacterial and antifungal activities, comparable to standard antibiotics like ciprofloxacin and antifungals like ketoconazole .
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating its potency against different types of cancer cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G0/G1 phase .
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases. This compound demonstrated significant anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of ethyl 6-(4-ethoxyphenyl)-8-methyl against a panel of pathogens. The compound displayed higher efficacy than several known antimicrobial agents .
- Evaluation of Anticancer Properties : In a study involving multiple cancer cell lines, the compound was shown to significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways .
- Mechanistic Insights into Anti-inflammatory Effects : Research indicated that the compound modulates signaling pathways involved in inflammation by blocking NF-kB activation .
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-4-24-14-8-6-13(7-9-14)17-16(18(23)25-5-2)12(3)20-19-21(17)15(22)10-11-26-19/h6-9,17H,4-5,10-11H2,1-3H3 |
InChI Key |
NYPIOPOFHPECJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC |
Origin of Product |
United States |
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